The synthesis of Ziftomenib involves several key steps that optimize its bioavailability and efficacy. The compound is synthesized through a multi-step organic synthesis process that includes the formation of specific functional groups necessary for its activity as a menin inhibitor. Technical details regarding the synthesis typically include:
The exact synthetic pathway is proprietary but generally follows established organic chemistry protocols for small molecule drug development .
Ziftomenib's molecular structure is crucial to its function as a menin inhibitor. The compound's chemical formula is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 299.35 g/mol. Its structure features:
Crystallographic studies may provide detailed insights into the three-dimensional arrangement of atoms within Ziftomenib, elucidating how it interacts with the menin protein at the molecular level .
Ziftomenib primarily acts through its interaction with the menin-KMT2A fusion protein complex. The key chemical reactions involved include:
These reactions are critical for understanding how Ziftomenib exerts its therapeutic effects against AML .
The mechanism of action of Ziftomenib revolves around its ability to inhibit the menin-KMT2A interaction, which plays a pivotal role in the proliferation and survival of leukemic cells. Upon administration:
Preclinical studies have demonstrated significant reductions in cell viability in models expressing MLL fusion proteins following treatment with Ziftomenib .
Ziftomenib exhibits several notable physical and chemical properties:
These properties are essential for effective drug formulation and delivery in clinical settings .
Ziftomenib has shown significant promise in various scientific applications:
The ongoing clinical trials will further elucidate its efficacy and safety profile across these applications .
The menin protein, encoded by the MEN1 gene, acts as a critical scaffold for the lysine methyltransferase 2A (KMT2A) complex, which regulates gene expression through epigenetic modifications. In acute myeloid leukemia (AML), chromosomal rearrangements of KMT2A (e.g., fusions with >80 partners like AF9 or AF4) or mutations in nucleophosmin 1 (NPM1) create oncogenic dependency on the menin-KMT2A interaction [2] [6] [10]. This complex recruits histone-modifying enzymes (e.g., DOT1L) to promoters of HOX genes (notably HOXA9) and MEIS1, driving aberrant transcriptional programs that block myeloid differentiation and promote leukemogenesis [2] [6] [7]. NPM1 mutations, present in 25–30% of adult AML, induce cytoplasmic mislocalization of NPM1, but retain menin-KMT2A-mediated HOX/MEIS1 overexpression, mimicking KMT2A-rearranged (KMT2A-r) leukemia [2] [9]. Genetic ablation of menin reverses this transcriptional dysregulation, validating the complex as a therapeutic target [7] [10].
Ziftomenib (KO-539) is an orally bioavailable small-molecule inhibitor that selectively disrupts the protein-protein interaction (PPI) between menin and KMT2A. Structural studies reveal that ziftomenib binds to a central hydrophobic pocket in menin, overlapping with the menin-binding motif 1 (MBM1) site used by KMT2A’s N-terminus [5] [7] [9]. Crystallographic analyses demonstrate that ziftomenib’s binding mode involves:
Ziftomenib exerts profound epigenetic effects by dismantling the menin-KMT2A complex from chromatin, leading to:
Table 1: Transcriptional Changes Induced by Ziftomenib in AML Cell Lines
Gene | Function | Fold Change (vs. Control) | Cell Model |
---|---|---|---|
HOXA9 | Self-renewal transcription factor | ↓ 8.2–12.1 | MOLM13 (KMT2A-r) |
MEIS1 | HOX cofactor | ↓ 6.5–9.8 | OCI-AML3 (NPM1mut) |
BCL2 | Anti-apoptotic protein | ↓ 3.1–4.5 | MV4-11 (KMT2A-r) |
CD11b | Differentiation marker | ↑ 5.7 | Primary NPM1mut AML |
Data derived from RNA sequencing and flow cytometry in preclinical models [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7